molecular formula C14H10FN5O B6496507 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile CAS No. 955851-30-6

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile

Cat. No.: B6496507
CAS No.: 955851-30-6
M. Wt: 283.26 g/mol
InChI Key: GVRVFQIKWSSADA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused bicyclic system containing pyrazole and pyridazine rings. The structure includes a 4-fluorophenyl substituent at position 1, a methyl group at position 4, and an acetonitrile moiety at position 6 of the pyridazine ring. Its molecular formula is C₁₅H₁₁FN₅O, with a molecular weight of 305.28 g/mol.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c1-9-12-8-17-20(11-4-2-10(15)3-5-11)13(12)14(21)19(18-9)7-6-16/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVFQIKWSSADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound contains a pyrazolo[3,4-d]pyridazin scaffold, which is associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14_{14}H12_{12}FN5_{5}O2_{2}
Molecular Weight301.28 g/mol
CAS Number946331-97-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates.
  • Receptor Modulation : It may interact with receptors that are critical in disease processes such as cancer and inflammation. The binding affinity and selectivity towards these receptors are crucial for its therapeutic efficacy.
  • Antiviral Activity : Preliminary studies indicate that derivatives of the pyrazolo[3,4-d]pyridazin scaffold exhibit antiviral properties by targeting viral enzymes or host cell factors necessary for viral replication.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of compounds related to the pyrazolo[3,4-d]pyridazin structure. The results demonstrated that these compounds inhibited cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Properties

Research on antiviral activity revealed that certain derivatives exhibited significant inhibition against viral replication in vitro. For instance, a related compound showed a four-fold increase in potency against the Murine Hepatitis Virus (MHV) compared to standard antiviral agents.

Table: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerVarious cancer cell lines0.5 - 5
AntiviralMHV0.25
Enzyme InhibitionKinase family<1

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent across multiple disease states. Its ability to modulate critical pathways involved in cancer progression and viral infections positions it as a candidate for further development.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
  • In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
  • Clinical trials to assess safety and effectiveness in human subjects.

Scientific Research Applications

Overview

The compound 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile is a complex organic molecule with significant potential in various scientific fields. Its unique structure includes a pyrazolo[3,4-d]pyridazine core, which is associated with diverse biological activities. This article delves into its applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions such as:

  • Oxidation : Can form corresponding oxides under specific conditions.
  • Reduction : Functional groups can be modified through reduction reactions.
  • Substitution Reactions : Engages in nucleophilic or electrophilic substitution to introduce new functional groups.

Research indicates that this compound may exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines, making it a candidate for drug development.
  • Anti-inflammatory Effects : Its structural components may contribute to anti-inflammatory properties, warranting further investigation for therapeutic applications.

Medicinal Chemistry

The compound's potential therapeutic applications include:

  • Development of new anti-inflammatory drugs.
  • Exploration as an anticancer agent due to its ability to target specific biological pathways.

Case Study: Anticancer Activity

A study investigated the effects of similar pyrazolo compounds on MCF-7 breast cancer cells. Results indicated that modifications to the pyrazolo structure could enhance cytotoxicity and selectivity towards cancer cells. This highlights the potential of this compound as a lead compound for further development in oncology.

Case Study: Anti-inflammatory Properties

Research into related compounds has shown that the presence of the pyrazolo core can modulate inflammatory pathways. The specific functional groups in this compound may similarly influence inflammatory responses, suggesting avenues for therapeutic exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share core pyrazolo-pyridazine/pyrimidine scaffolds and fluorophenyl substituents but differ in functional groups and substitution patterns:

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
2-[1-(4-Fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile (Target) Pyrazolo[3,4-d]pyridazine 4-methyl, 7-oxo, 6-acetonitrile 305.28 High polarity due to nitrile; fluorophenyl enhances lipophilicity
N-(3,5-Dimethylphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide Pyrazolo[3,4-d]pyridazine 4-methyl, 7-oxo, 6-acetamide, 3,5-dimethylphenyl 405.42 Acetamide improves solubility; bulky substituents may hinder binding
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo[4,3-d]pyrimidine Butylamino, p-tolyl, 3-carbonitrile Not reported Pyrimidine core alters electronic properties; tolyl group increases bulk
6-tert-Butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo[3,4-d]pyrimidine tert-butyl, 4-fluoro-2-hydroxyphenyl Not reported Hydroxyl group introduces H-bonding; tert-butyl enhances hydrophobicity
Key Observations :

Core Heterocycle Differences: Pyridazine (as in the target compound) vs. pyrimidine (e.g., ) alters ring electron density and hydrogen-bonding capacity. Pyridazines are less common in drug design but may offer unique binding profiles.

Functional Group Impact :

  • Acetonitrile vs. Acetamide : The target’s nitrile group (C≡N) is more electronegative and less polarizable than acetamide (CONH₂), which may influence binding kinetics and metabolic stability .
  • Sulfanyl and Methoxybenzyl Groups : ’s sulfanyl-acetamide derivative introduces sulfur-mediated interactions (e.g., disulfide bonds), while the 4-methoxybenzyl group adds steric bulk and lipophilicity .

Substituent Effects :

  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound is meta to the pyridazine core, whereas ’s 4-fluoro-2-hydroxyphenyl adds ortho-hydroxyl for H-bonding .
  • Methyl vs. tert-Butyl : Methyl groups (target compound) provide minimal steric hindrance, while tert-butyl () significantly increases hydrophobicity and may improve membrane permeability .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Acetamide derivatives (e.g., ) likely exhibit higher aqueous solubility than nitriles due to hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine atoms (common across all compounds) reduce oxidative metabolism, while nitriles (target compound) may undergo enzymatic conversion to amides or carboxylic acids .
  • Bioavailability : Bulkier substituents (e.g., p-tolyl in ) could limit oral absorption, whereas smaller groups (e.g., methyl in the target) favor better bioavailability .

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